molecular formula C14H9NO3 B1634689 3-BENZOYL-2-BENZOXAZOLINONE

3-BENZOYL-2-BENZOXAZOLINONE

Cat. No.: B1634689
M. Wt: 239.23 g/mol
InChI Key: KPUSLZMWKHIWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZOYL-2-BENZOXAZOLINONE is a heterocyclic compound with the molecular formula C14H9NO3. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-BENZOYL-2-BENZOXAZOLINONE can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-BENZOXAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-BENZOYL-2-BENZOXAZOLINONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-BENZOXAZOLINONE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may exert effects by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-3H-benzooxazol-2-one
  • 3-(3-Methyl-2-oxo-butyl)-3H-benzooxazol-2-one
  • 3-(2-Chloro-benzoyl)-3H-benzooxazol-2-one

Uniqueness

3-BENZOYL-2-BENZOXAZOLINONE is unique due to its specific benzoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

3-benzoyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H9NO3/c16-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)18-14(15)17/h1-9H

InChI Key

KPUSLZMWKHIWAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.